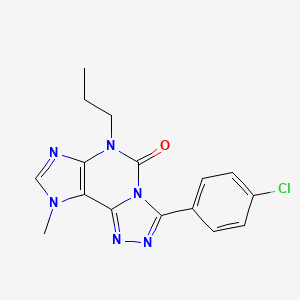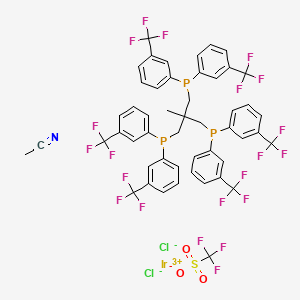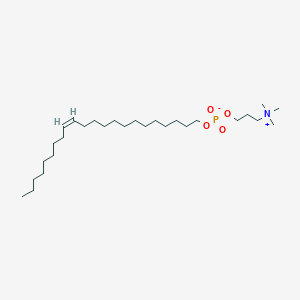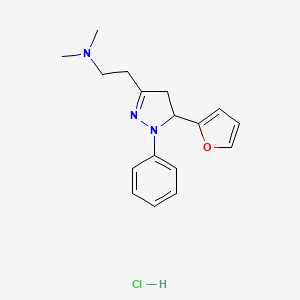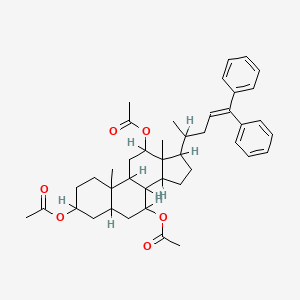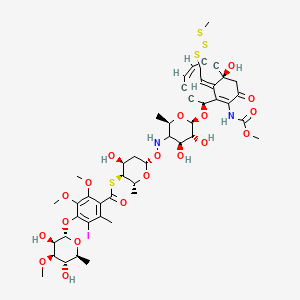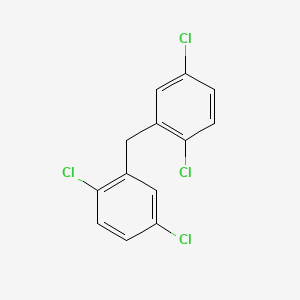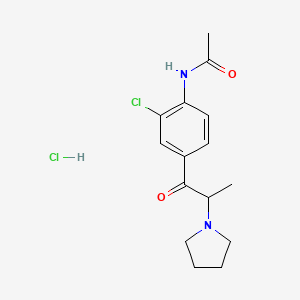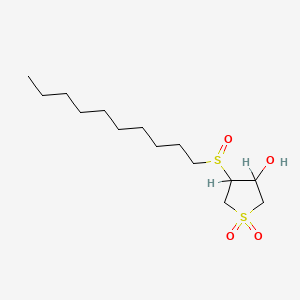
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide is a sulfur-containing organic compound It is characterized by the presence of a sulfinyl group attached to a tetrahydrothiophene ring, which is further substituted with a decyl chain and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Decyl Chain: The decyl chain can be introduced via alkylation reactions using decyl halides.
Oxidation to Form the Sulfinyl Group: The sulfur atom in the tetrahydrothiophene ring is oxidized to form the sulfinyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: The sulfinyl group can be reduced back to a sulfide.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, alkyl halides, acid chlorides.
Major Products
Oxidation: 3-Decylsulfonyl-tetrahydrothiophene-4-ol 1,1-dioxide.
Reduction: 3-Decylsulfanyltetrahydrothiophene-4-ol.
Substitution: Various esters and ethers depending on the substituents used.
Applications De Recherche Scientifique
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide involves its interaction with various molecular targets and pathways:
Oxidative Stress Modulation: The compound can modulate oxidative stress by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting protective effects.
Signal Transduction: The compound can influence signal transduction pathways related to inflammation and cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Decylsulfanyltetrahydrothiophene-4-ol: Similar structure but with a sulfide group instead of a sulfinyl group.
3-Decylsulfonyl-tetrahydrothiophene-4-ol 1,1-dioxide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-Ethylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide: Similar structure but with an ethyl chain instead of a decyl chain.
Uniqueness
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide is unique due to the presence of the decyl chain, which imparts specific hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and interaction characteristics.
Propriétés
Numéro CAS |
69663-11-2 |
|---|---|
Formule moléculaire |
C14H28O4S2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
4-decylsulfinyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C14H28O4S2/c1-2-3-4-5-6-7-8-9-10-19(16)14-12-20(17,18)11-13(14)15/h13-15H,2-12H2,1H3 |
Clé InChI |
UEZGXXLNDLFFHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCS(=O)C1CS(=O)(=O)CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)
